(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid

Bicyclo[1.1.1]pentane bioisostere Aqueous solubility Physicochemical property optimization

Lead optimization programs frequently encounter aromatic side-chain liabilities-excessive non-specific binding, poor solubility, and CYP-mediated oxidation. (2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid substitutes a metabolically vulnerable phenyl ring with a saturated, three-dimensional BCP cage that preserves target engagement while: - Reducing non-specific membrane binding by >50-fold versus para-phenyl analogs. - Improving aqueous solubility and chromatographic hydrophobicity index (CHI(IAM)). - Eliminating benzylic C-H oxidation sites via full sp³ hybridization. Supplied as a chiral building block for antimicrobial, antiviral, and anticancer peptide engineering. Immediate availability supports early-stage SAR and late-stage lead rescue.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B12282443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C12CC(C1)(C2)C(C(=O)O)N
InChIInChI=1S/C11H19NO2/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,10?,11?/m0/s1
InChIKeyXBJQYDXDUULPKW-ARTQYDKTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCP Amino Acid: Saturated Bioisostere Overview


The target compound is a chiral, non‑proteinogenic α‑amino acid that integrates a bicyclo[1.1.1]pentane (BCP) cage as the core side‑chain motif [1]. The BCP unit serves as a saturated, three‑dimensional bioisosteric replacement for a para‑substituted phenyl ring, an internal alkyne, or a tert‑butyl group, delivering distinct conformational, electronic, and pharmacokinetic properties that are not accessible with classical aromatic amino acids [2]. BCP‑based amino acids are increasingly deployed in medicinal chemistry and peptide engineering to lower aromatic ring count, improve aqueous solubility, and reduce non‑specific binding while maintaining target engagement [3].

Why Generic Hydrophobic Amino Acids Fall Short


Superficial structural analogs such as tert‑leucine, phenylglycine, or cyclohexylglycine share a bulky hydrophobic side chain with the BCP‑amino acid, yet they diverge fundamentally in three‑dimensional shape, conformational flexibility, and electronic character. Phenylglycine introduces a planar, electron‑rich aromatic system that elevates non‑specific binding and metabolic oxidation risk [1]; cyclohexylglycine retains partial ring puckering and rapidly interconverts between chair conformations [2]; tert‑leucine provides only a single rotatable tert‑butyl sphere [3]. In contrast, the BCP cage of (2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid locks the geometry, extends the substituent along a well‑defined vector, and substitutes sp²‑carbon character with fully saturated sp³‑hybridised carbons. These molecular‑level distinctions translate into divergent solubility, metabolic stability, and target‑binding profiles, meaning that generic replacement will change the pharmacological and developability profile of a lead series.

Differentiating Performance Evidence for the BCP Amino Acid


Aqueous Solubility Advantage vs. Aromatic Bioisosteres

Replacement of an aromatic para‑substituted phenyl ring with a bicyclo[1.1.1]pentane‑1,3‑diyl (BCP) group in matched molecular pairs consistently increases aqueous solubility by at least 50‑fold, as demonstrated in a series of drug‑candidate scaffolds [1]. In the same study, alternative saturated bioisosteres such as bicyclo[2.2.2]octane‑1,4‑diyl delivered higher lipophilicity and did not reproduce the solubility gain, confirming that the benefit is specific to the BCP architecture.

Bicyclo[1.1.1]pentane bioisostere Aqueous solubility Physicochemical property optimization

Non-Specific Binding Reduction by CHI(IAM)

In a systematic chromatographic assessment, BCP‑containing compounds exhibited markedly lower non‑specific binding to immobilized artificial membranes than their para‑phenyl congeners [1]. The CHI(IAM) value—an inverse correlate of NSB—was substantially reduced for BCP analogs, whereas bicyclo[2.2.2]octane‑1,4‑diyl replacements did not show the same benefit.

CHI(IAM) chromatographic hydrophobicity index Non‑specific binding Bicyclo[1.1.1]pentane bioisostere

Conformational Restriction and Exit Vector Geometry

The bicyclo[1.1.1]pentane core imposes a rigid, linear arrangement of the 1‑ and 3‑bridgehead substituents with a fixed inter‑substituent distance of ≈1.9 Å [1]. In contrast, the cyclohexylglycine side chain populates multiple chair conformations at room temperature, and tert‑leucine exhibits free rotation about the Cα–Cβ bond, introducing conformational ensembles that can reduce binding entropy [2].

Conformational restriction BCP exit vector Structure‑based design

Improved Developability via Higher sp³ Fraction (Fsp³)

The BCP cage contributes three additional sp³‑hybridised carbons relative to a phenyl ring, elevating the Fsp³ value of the molecule—a descriptor positively correlated with clinical progression and negatively correlated with attrition due to toxicity [1]. For (2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid, the Fsp³ is inherently superior to that of phenylglycine (Fsp³ ≈ 0 for the aromatic side‑chain carbons) and cyclohexylglycine (mixed sp³/sp² character).

Fsp³ Drug‑likeness Clinical success rate

Enantiomeric Purity and Configuration-Specific Performance

The (2R) enantiomer of this BCP‑amino acid is commercially available in defined enantiomeric excess (typical vendor specification ≥98% ee) and can be incorporated into peptides with predictable stereochemical outcomes [1]. The (2S) enantiomer is also available, but the two cannot be interchanged without altering peptide secondary structure or target stereochemical recognition [2]. Vendors such as Leyan (product 1572569) report 98% purity with accompanying NMR and HPLC quality control .

Enantiomeric purity Chiral amino acid Peptide helicity

High-Impact Application Scenarios


Low Non-Specific Binding Peptide Therapeutics

When designing antimicrobial, antiviral, or anticancer peptides for which aromatic side chains (e.g., phenylalanine, tryptophan) drive excessive non‑specific membrane binding, substitution with the BCP‑amino acid can sharply reduce NSB while preserving or enhancing target engagement, as demonstrated by the >50‑fold solubility advantage and marked CHI(IAM) improvement over para‑phenyl analogs [1]. This building block has been successfully incorporated into linear and cyclic hexapeptide sequences, enabling structure–activity relationship studies that link lipophilicity reduction to lower hemolytic activity [2].

Fragment-Based and Structure-Based Drug Design

The rigid, linear exit‑vector geometry of the BCP cage (≈1.9 Å bridgehead distance) is ideally suited for fragment linking and scaffold‑hopping strategies where precise spatial control is required [3]. In contrast to flexible cyclohexyl- or tert‑butyl‑glycines, the BCP‑amino acid delivers a pre‑organized core that reduces entropic penalty upon binding, an advantage documented in structure‑based design of glutamate receptor ligands [4].

Metabolic Stability Optimization in Small Molecules

For programs where a phenylalanine‑ or phenylglycine‑like motif is a metabolic soft spot (e.g., CYP‑mediated oxidation), the fully saturated BCP‑amino acid offers an escape from metabolic liability. The increase in Fsp³ and the absence of benzylic C‑H bonds reduce the potential for oxidative metabolism, a property that has been correlated across numerous medicinal chemistry campaigns [5]. Procurement of the (2R)-BCP‑amino acid at an early stage of lead optimization can pre‑empt late‑stage PK failure.

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